

The Pharmacological Profile of JHW007 Hydrochloride: A Technical Guide

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Compound of Interest		
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Abstract

JHW007 hydrochloride is a benztropine analog that has emerged as a significant research tool and a potential therapeutic lead, particularly in the context of cocaine addiction.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of JHW007, detailing its mechanism of action, binding affinities, and its effects in both in vitro and in vivo models. The information is presented to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

JHW007, chemically known as N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane hydrochloride, is a high-affinity ligand for the dopamine transporter (DAT).[1][4] Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits an atypical pharmacological profile, characterized by a lack of cocaine-like psychostimulant effects and the ability to antagonize the behavioral and neurochemical effects of cocaine.[1][3][5] This unique profile has positioned JHW007 as a lead compound for the development of pharmacotherapies for cocaine use disorder.[1]

Mechanism of Action

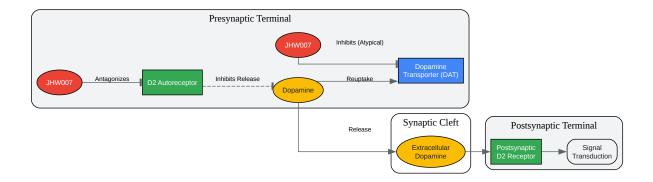


The primary mechanism of action of JHW007 is the inhibition of dopamine reuptake via binding to the dopamine transporter (DAT).[1][2] However, its interaction with the DAT is distinct from that of cocaine.

Atypical Dopamine Transporter Inhibition: JHW007 binds to the DAT in an occluded (closed) conformation.[2] This mode of binding is thought to be responsible for the gradual and sustained increase in extracellular dopamine, in contrast to the rapid and pronounced spike induced by cocaine.[2] This atypical interaction with the DAT is believed to contribute to its lack of abuse liability.[2][6]

Dopamine D2 Autoreceptor Antagonism: Emerging evidence suggests that JHW007 may also act as a direct antagonist of the dopamine D2 autoreceptor.[2][7] This action would further modulate dopaminergic neurotransmission by blocking the feedback inhibition of dopamine release, a mechanism that is currently under investigation.[2][7]

Signaling Pathway of JHW007 at the Dopaminergic Synapse



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Caption: Proposed mechanism of JHW007 at the dopamine synapse.



Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for **JHW007 hydrochloride**.

Table 1: Dopamine Transporter (DAT) Binding Affinity

Species/Syste m	R adioligand	Parameter	Value (nM)	Reference
Rat Striatum	[3H]WIN 35,428	Kd	4.21	[8]
Rat Striatum	[3H]JHW 007	Kd1	7.40	[6][8]
Kd2	4400	[6][8]		
Mouse Striatum	[3H]WIN 35,428	Kd	8.99	[8]
Mouse Striatum	[3H]JHW 007	Kd1	8.18	[6][8]
Kd2	2750	[6][8]		
hDAT-transfected cells	[³ H]JHW 007	Kd	43.7	[6][8]
-	-	Ki	25	[4]

Table 2: Dopamine Uptake Inhibition

Assay System	Parameter	Value (nM)	Reference
-	IC50	24.6 ± 1.97	[1]

Table 3: Affinity for Other Receptors

Receptor	Parameter	Value (nM)	Reference
Sigma (σ) receptors	High Affinity	-	[1]
Histamine H1 receptors	Affinity	-	[1]



Note: Specific Ki values for sigma and histamine H1 receptors were not available in the reviewed literature, but high affinity was noted.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

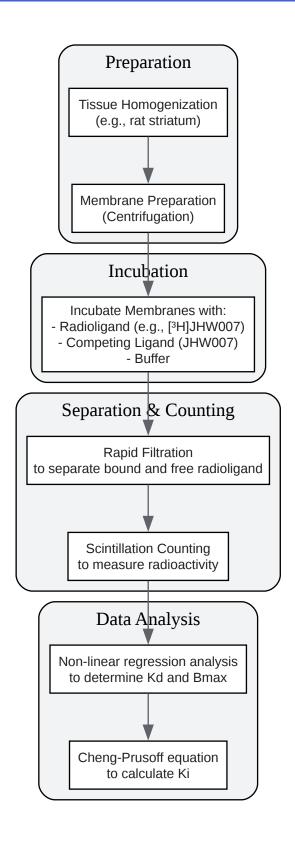
Radioligand Binding Assays

These assays are fundamental for determining the affinity of JHW007 for its targets.

Objective: To determine the equilibrium dissociation constant (Kd) and binding affinity (Ki) of JHW007 for the dopamine transporter and other receptors.

Experimental Workflow:





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Caption: General workflow for radioligand binding assays.



Detailed Methodology:

- Membrane Preparation:
 - Brains from rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice) are dissected,
 and the striata are rapidly frozen.
 - Tissues or human DAT (hDAT)-transfected cells are homogenized in ice-cold sucrose phosphate buffer.[6]
 - The homogenate is centrifuged, and the resulting pellet is resuspended and recentrifuged to wash the membranes.
 - The final pellet is resuspended in buffer to a specific concentration.
- Binding Assay:
 - Assays are conducted in tubes containing sucrose phosphate buffer, the prepared membranes (1.0 mg of tissue), a specific concentration of radioligand (e.g., 0.5 nM [³H]JHW 007 or [³H]WIN 35428), and varying concentrations of the competing unlabeled ligand (JHW007).[6]
 - Incubation is typically carried out for 120 minutes on ice.[6]
 - Nonspecific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 100 μM GBR 12909 for [³H]JHW 007 binding or 100 μM cocaine for [³H]WIN 35428 binding).[6]
- Separation and Counting:
 - The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine.[6]
 - Filters are washed with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis:



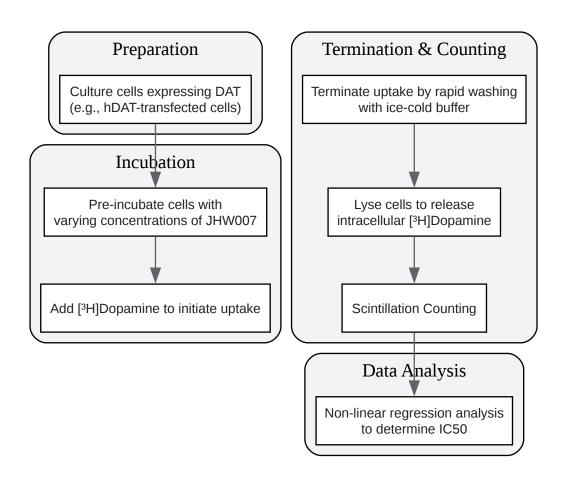
- Data are analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation experiments, or the IC50 (half-maximal inhibitory concentration) for competition experiments.
- The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of JHW007 to block the reuptake of dopamine into cells.

Objective: To determine the potency (IC50) of JHW007 in inhibiting dopamine uptake.

Experimental Workflow:



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Caption: General workflow for dopamine uptake inhibition assays.

Detailed Methodology:

- Cell Culture: Cells stably or transiently expressing the dopamine transporter (e.g., HEK293 or N2A cells) are cultured in appropriate media.
- Assay Procedure:
 - Cells are plated in multi-well plates and washed with buffer.
 - Cells are pre-incubated with various concentrations of JHW007 hydrochloride.
 - [3H]Dopamine is added to the wells to initiate the uptake reaction.
 - The uptake is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).
- Termination and Measurement:
 - Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]Dopamine.
 - The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis:
 - The percentage inhibition of dopamine uptake is calculated for each concentration of JHW007.
 - The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacology

In vivo studies are essential to understand the physiological and behavioral effects of JHW007.



Behavioral Studies

- Locomotor Activity: In contrast to cocaine, JHW007 does not produce significant locomotor stimulation on its own.[1][3] However, it dose-dependently antagonizes the locomotorstimulant effects of cocaine.[3][5]
- Conditioned Place Preference (CPP): JHW007 does not induce conditioned place preference, indicating a lack of rewarding properties.[5] Furthermore, it blocks the development of cocaine-induced CPP.[5]
- Drug Self-Administration: JHW007 has been shown to reduce cocaine self-administration in rodents.[2]

Neurochemical Studies

Microdialysis and Fast-Scan Cyclic Voltammetry (FSCV): These techniques have been used
to demonstrate that JHW007 administration leads to a slow and sustained increase in
extracellular dopamine levels in brain regions like the nucleus accumbens, which is markedly
different from the rapid and transient increase caused by cocaine.[2] JHW007 also blunts the
cocaine-induced increase in dopamine.

Conclusion

JHW007 hydrochloride possesses a unique pharmacological profile as an atypical dopamine transporter inhibitor with potential D2 autoreceptor antagonist properties. Its ability to block the rewarding and stimulant effects of cocaine without exhibiting abuse liability itself makes it a compelling candidate for further investigation as a potential pharmacotherapy for cocaine addiction. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate future research into JHW007 and related compounds.

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